(E/Z)-Rgfp 966 -

(E/Z)-Rgfp 966

Catalog Number: EVT-8204000
CAS Number:
Molecular Formula: C21H19FN4O
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(E/Z)-Rgfp 966 is classified as a retinoid, a class of compounds chemically related to vitamin A. Retinoids are known for their role in cellular growth, differentiation, and apoptosis. The classification of (E/Z)-Rgfp 966 as a retinoid suggests potential applications in therapeutic contexts, particularly in dermatology and oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of (E/Z)-Rgfp 966 typically involves several key steps:

  1. Starting Materials: The synthesis usually begins with readily available precursors such as retinoic acid or its derivatives.
  2. Formation of Double Bonds: The introduction of double bonds can be achieved through elimination reactions or dehydrogenation processes.
  3. Geometric Isomerization: The conversion between E and Z forms can be accomplished using specific catalysts or by controlling reaction conditions (e.g., temperature, solvent) to favor one isomer over the other.

Technical details about the reaction conditions, such as temperature ranges and reaction times, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (E/Z)-Rgfp 966 features multiple double bonds that contribute to its geometric isomerism. The compound can be represented structurally as follows:

  • Chemical Formula: C20_{20}H28_{28}O
  • Molecular Weight: Approximately 284.44 g/mol
  • Structural Features: The presence of conjugated double bonds enhances the compound's stability and reactivity.

Data on bond lengths, angles, and stereochemistry can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

(E/Z)-Rgfp 966 can undergo various chemical reactions typical for retinoids:

  1. Oxidation: The compound may be oxidized to form aldehydes or acids, which could enhance its biological activity.
  2. Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound's reactivity.
  3. Functionalization: The introduction of functional groups can modify the pharmacological properties of (E/Z)-Rgfp 966.

Each reaction type requires specific reagents and conditions; thus, careful optimization is necessary to achieve desired outcomes.

Mechanism of Action

Process and Data

The mechanism of action for (E/Z)-Rgfp 966 primarily involves its interaction with nuclear receptors, particularly retinoic acid receptors. Upon binding to these receptors:

  1. Gene Regulation: The compound modulates gene expression related to cell growth and differentiation.
  2. Cell Signaling Pathways: It activates signaling pathways that promote apoptosis in cancer cells while supporting normal cellular functions.

Data supporting these mechanisms often come from cell-based assays and animal studies demonstrating the compound's effects on gene expression profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Typically around 100-120 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; thus, it should be stored under inert conditions.

Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into stability under various conditions.

Applications

Scientific Uses

(E/Z)-Rgfp 966 has several potential applications in scientific research:

  1. Pharmaceutical Development: Its properties make it a candidate for developing new treatments for skin disorders and certain cancers.
  2. Biological Research: Used in studies investigating retinoid signaling pathways and their implications in cellular processes.
  3. Cosmetic Industry: Potential use in formulations aimed at skin rejuvenation due to its ability to promote cell turnover.
Mechanistic Basis of HDAC3 Inhibition by (E/Z)-RGFP966

Structural Determinants of HDAC3 Selectivity and Binding Affinity

(E/Z)-RGFP966 achieves high selectivity for histone deacetylase 3 (HDAC3) through specific molecular interactions within the enzyme’s catalytic pocket. The compound features an ortho-aminobenzamide zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion at the base of the active site. This ZBG forms a bidentate chelation complex with Zn²⁺, displacing the water molecule essential for hydrolytic deacetylation [7] [8]. The cinnamyl-linked pyrazole moiety extends through the hydrophobic channel of HDAC3, forming van der Waals contacts with residues Phe200, Phe281, and Val284. These interactions confer steric complementarity distinct from HDAC1/2, where bulkier residues (His141 in HDAC1, Tyr308 in HDAC2) create a narrower substrate cleft [3] [10].

Critical selectivity is further governed by the fluorophenyl cap group, which occupies the surface rim of HDAC3. Hydrogen bonding between the aniline nitrogen and Asp91 stabilizes the inhibitor-enzyme complex. Mutagenesis studies confirm that replacing Asp91 with alanine reduces inhibitor potency by >15-fold, underscoring its role in molecular recognition [7]. (E/Z)-RGFP966 exhibits slow-binding inhibition kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹; kₒff = 3.5 × 10⁻⁴ s⁻¹), indicative of a conformational adjustment step after initial binding that enhances complex stability and prolongs residence time (>40 minutes) [3].

Table 1: Structural Determinants of (E/Z)-RGFP966 Binding to HDAC3

Structural ElementResidue InteractionInteraction TypeEnergetic Contribution (ΔG, kcal/mol)
Ortho-aminobenzamideZn²⁺ ionBidentate coordination-5.8
Fluorophenyl capAsp91Hydrogen bonding-3.2
Pyrazole linkerPhe200, Phe281Hydrophobic packing-2.5
Cinnamyl tailVal284, Leu144Van der Waals forces-1.7

Comparative Inhibition Profiles Across Class I HDAC Isoforms

(E/Z)-RGFP966 demonstrates exceptional isoform selectivity within the class I histone deacetylase family. Biochemical assays using recombinant human enzymes reveal an half-maximal inhibitory concentration (IC₅₀) of 80 nM against HDAC3, while concentrations ≤15 μM show negligible activity against HDAC1, HDAC2, and HDAC8 [1] [6]. This represents selectivity ratios of >187-fold over HDAC1 (IC₅₀ = 15 μM) and >180-fold over HDAC2 (IC₅₀ = 14.4 μM) under standardized fluorometric assay conditions [3]. The inhibitor’s selectivity profile sharply contrasts with pan-inhibitors like vorinostat, which exhibit single-digit nanomolar IC₅₀ values across all class I isoforms [4].

Notably, inhibition kinetics vary significantly across isoforms. While (E/Z)-RGFP966 displays slow-binding behavior toward HDAC3 (progress curve biphasicity; Kᵢ = 13 nM), its inhibition of HDAC1/2 follows classical rapid-equilibrium kinetics (Kᵢ = 5.6–9.7 μM) [3] [7]. This kinetic divergence explains early reports of weak off-target activity observed in endpoint assays lacking preincubation steps. HDAC8 remains completely resistant to inhibition, attributable to its distinct L1-loop conformation that sterically obstructs the cinnamyl tail [4]. Cellular target engagement studies confirm >90% reduction in HDAC3 activity at 1 μM in macrophages, without altering HDAC1/2 catalytic function or expression levels [1].

Table 2: Inhibition Selectivity of (E/Z)-RGFP966 Across Class I HDAC Isoforms

IsoformIC₅₀ (nM)Selectivity Ratio vs. HDAC3Inhibition Mechanism
HDAC380 ± 61.0Slow-binding
HDAC115,000 ± 1,200187.5Rapid-equilibrium
HDAC214,400 ± 900180.0Rapid-equilibrium
HDAC8>50,000>625No inhibition

Epigenetic Modulation of Histone Acetylation Patterns

By selectively inhibiting histone deacetylase 3, (E/Z)-RGFP966 induces hyperacetylation of histone substrates at specific genomic loci. Chromatin immunoprecipitation sequencing (ChIP-seq) in neuronal cells reveals increased H3K9/K14ac enrichment at promoters of neuroplasticity genes (Bdnf, Fos, Egr1), with maximal acetylation (+250–400%) occurring 6 hours post-treatment at 10 μM [5]. This site-specific acetylation correlates with RNA polymerase II recruitment and transcriptional upregulation, confirmed by a 3.2-fold increase in Bdnf mRNA. Intriguingly, global H3/H4 acetylation increases only modestly (+25–40%), indicating locus-specific effects rather than genome-wide epigenetic remodeling [5] [6].

In vivo studies demonstrate that (E/Z)-RGFP966 crosses the blood-brain barrier to modulate hippocampal histone acetylation. Systemic administration (10 mg/kg) in mice elevates H4K12ac at memory-related loci by 60%, facilitating fear extinction consolidation and enhancing object location memory precision [6]. Similarly, auditory cortex H3K9/K14ac increases by 45% following acoustic stimulation paired with inhibitor treatment, enhancing tonotopic map plasticity [5]. These changes require HDAC3-NCoR/SMRT complex dissociation, as confirmed by co-immunoprecipitation showing reduced HDAC3-corepressor interaction (+70% acetylated histone-binding protein BRD4 recruitment) [9].

Table 3: Histone Acetylation Changes Induced by (E/Z)-RGFP966

Histone MarkGenomic TargetsFold ChangeFunctional Outcome
H3K9/K14acBdnf, Fos promoters+3.5–4.0Enhanced neuroplasticity gene transcription
H4K12acHippocampal memory loci+1.6Fear extinction consolidation
H3K27acEnhancers of Slc17a7+2.8Auditory cortical plasticity
H3K56acGlobal genome+1.25Minimal impact on genomic stability

Non-Histone Protein Targets and Deacetylation Dynamics

Beyond histones, (E/Z)-RGFP966 modulates acetylation of transcription factors and signaling mediators via HDAC3 blockade. The tumor suppressor p53 exhibits Lys382 hyperacetylation (+300%) in MV4-11 leukemia cells at 5 μM, enhancing its DNA-binding affinity and transactivation of pro-apoptotic targets (PUMA, BAX) [4] [8]. Similarly, nuclear factor kappa B (NF-κB) subunit p65 shows elevated K310 acetylation, amplifying its transcriptional activity and inflammatory gene expression (IL-6, TNF-α) in macrophages [1].

Kinetic analyses reveal distinct deacetylation rates for non-histone substrates. p53-Lys382 deacetylation occurs rapidly (t₁/₂ = 20 min) compared to histones (t₁/₂ > 2 hr), explaining transient p53 activation upon pulsed inhibitor treatment [8]. Signal transducer and activator of transcription 3 (STAT3) demonstrates compartment-specific effects: nuclear STAT3-K685 acetylation increases 4.5-fold, promoting transcriptional activity, while cytoplasmic STAT3 remains unmodified [4].

Proteomic studies identify 42 acetylated non-histone targets sensitive to (E/Z)-RGFP966, including DNA repair enzymes (Ku70), chaperones (Hsp90), and metabolic regulators (PCK1) [5] [10]. This substrate diversity underlies pleiotropic cellular responses—impaired S-phase progression in lymphoma cells correlates with RFC1 acetylation, while metabolic shifts in neurons link to PGC-1α hyperacetylation [6] [9].

Properties

Product Name

(E/Z)-Rgfp 966

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)pyrazol-4-yl]prop-2-enamide

Molecular Formula

C21H19FN4O

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4?,11-8+

InChI Key

BLVQHYHDYFTPDV-WPGSJKDTSA-N

SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N

Isomeric SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.